

Ortetamine stimulus properties vs other amphetamines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ortetamine

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Scientific Understanding of Ortetamine

Ortetamine (also known as 2-methylamphetamine) is a stimulant of the amphetamine class. The key findings on its properties are summarized below [1]:

Property	Description
Chemical Name	(±)-1-(2-methylphenyl)propan-2-amine
Drug Class	Stimulant; Amphetamine derivative
Key Study Finding	In animal drug discrimination tests, ortetamine substituted for (mimicked) dextroamphetamine.
Relative Potency	Approximately one-tenth (1/10) the potency of dextroamphetamine itself.
Isomer Status	Racemic mixture (contains both dextro- and levo- isomers).
Legal Status (US)	Schedule II (as an isomer of Methamphetamine).

Comparative Pharmacology of Amphetamines

To contextualize **ortetamine**, the table below compares the mechanisms of action and neurochemical effects of more widely studied amphetamines. Note that specific data for **ortetamine** on these parameters is not available in the searched literature [2] [3] [4].

Compound	Primary Mechanisms of Action	Key Neurochemical & Physiological Effects
Amphetamine (AMP)	DAT/NET/SERT substrate; TAAR1 agonist; VMAT2 inhibitor; MAO inhibitor [3] [4].	Increases synaptic DA, NE, and (to a lesser extent) 5-HT; promotes cortical "Up state" associated with arousal [3] [5].
Methamphetamine (METH)	Same core mechanisms as AMP, but with reported stronger effects on DAT-mediated currents and DA efflux [2].	More potent DA release at physiological potentials; greater inhibition of DA clearance in nucleus accumbens; stronger elevation of intracellular Ca ²⁺ [2].
Methylphenidate (MPH)	DAT/NET inhibitor; serotonin 1A receptor agonist; VMAT2 redistributor [4].	Increases synaptic DA and NE; does not typically reverse transporter function like amphetamines [4].
Ortetamine	Presumed similar AMPH-like mechanisms (exact targets unconfirmed) [1].	Known to produce stimulus effects similar to dextroamphetamine, suggesting it increases dopamine in reward/reinforcement pathways [1].

Experimental Protocols for Comparison

To experimentally compare **ortetamine** with other amphetamines, you would typically employ the following established protocols. These methods are inferred from studies on other amphetamine analogs [2] [5].

Drug Discrimination Assay

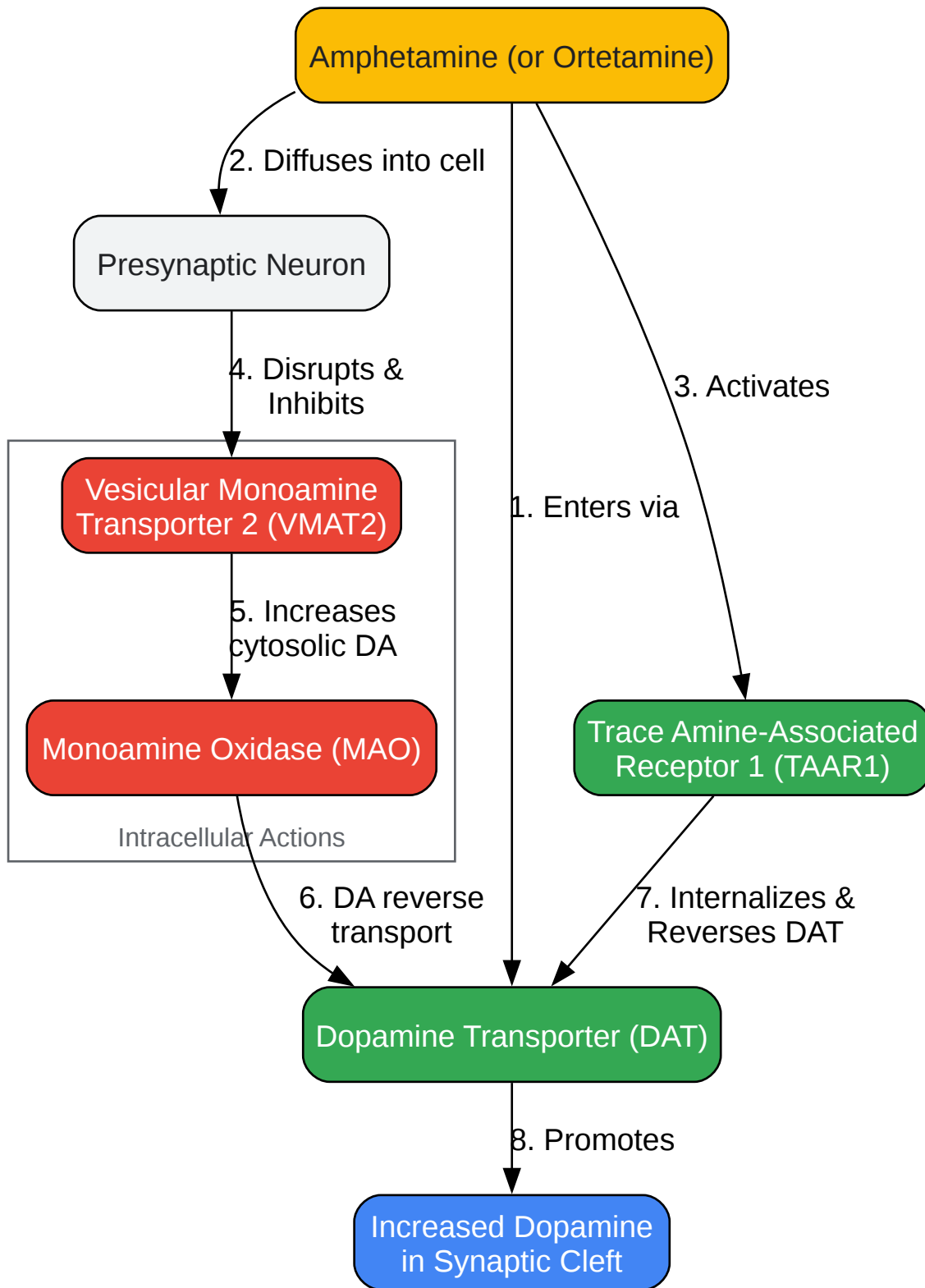
- **Objective:** To determine if animals perceive the subjective effects of **ortetamine** as similar to a reference drug (e.g., dextroamphetamine).
- **Typical Workflow:**
 - **Training:** Train animals (e.g., rodents) to press one lever for a food reward when administered a training drug (e.g., dextroamphetamine) and another lever when given a saline solution.
 - **Testing:** In subsequent test sessions, administer **ortetamine** at various doses.
 - **Data Collection:** Record which lever the animal presses. A high percentage of responses on the drug-appropriate lever indicates that **ortetamine** generalizes to or "substitutes for" the training drug.
 - **Analysis:** Generate a dose-response curve to determine the potency of **ortetamine** relative to the training drug [1].

Neurochemical Efflux and Transporter Interaction

- **Objective:** To quantify and compare the ability of drugs to release neurotransmitters like dopamine.
- **Typical Workflow:**
 - **In Vitro Preparation:** Use synaptosomes (isolated nerve terminals), brain slices, or cells expressing the human dopamine transporter (DAT).
 - **Drug Application:** Apply **ortetamine**, amphetamine, and methamphetamine at various concentrations.
 - **Measurement:**
 - **Electrophysiology:** Use whole-cell voltage clamp to measure DAT-mediated currents [2].
 - **Amperometry/Voltammetry:** Use a carbon-fiber electrode to measure real-time dopamine release in brain slices or in vivo [2].
 - **Calcium Imaging:** Use fluorescent dyes to measure changes in intracellular calcium, a key signal in neurotransmitter release [2].
 - **Analysis:** Compare EC₅₀ values (potency) and maximal effects (efficacy) for DA release and current induction between the different drugs.

Signaling Pathways of Amphetamine Action

The diagram below illustrates the core cellular mechanisms of amphetamine-like stimulants, which provides a basis for hypothesizing **ortetamine**'s actions.



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This diagram visualizes the multi-faceted mechanism by which amphetamines like **ortetamine** are thought to increase dopamine signaling [3] [4]:

- The drug enters the neuron via the dopamine transporter or by diffusion.
- Inside the cell, it disrupts the function of VMAT2, inhibiting the storage of dopamine in vesicles.
- It may also inhibit the MAO enzyme, slowing dopamine breakdown.
- These actions increase the concentration of dopamine in the cell's cytoplasm.
- The drug also activates the TAAR1 receptor.
- TAAR1 activation causes the DAT to internalize or operate in reverse.
- The combined effect forces the DAT to expel the built-up cytosolic dopamine into the synaptic cleft, significantly boosting signaling.

Key Conclusions for Researchers

- **Ortetamine is a lower-potency analog:** Its confirmed stimulus properties are similar to dextroamphetamine but significantly weaker [1].
- **Major data gaps exist:** Detailed pharmacological data (binding affinity, efficacy at DAT/NET, full mechanism of action) for **ortetamine** is not available in the public literature and would require new experimental studies using the protocols outlined above.
- **Comparative focus:** Research should compare **ortetamine** directly against dextroamphetamine and methamphetamine, paying close attention to its effects on dopamine efflux and intracellular calcium signaling, where differences are often most pronounced [2].

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To cite this document: Smolecule. [Ortetamine stimulus properties vs other amphetamines].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1916738#ortetamine-stimulus-properties-vs-other-amphetamines>]

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